5alpha-Androstan-3,17-dione 5alpha-Androstan-3,17-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC1618800
InChI: InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14?,15?,16?,18?,19?/m0/s1
SMILES:
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol

5alpha-Androstan-3,17-dione

CAS No.:

Cat. No.: VC1618800

Molecular Formula: C19H28O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Androstan-3,17-dione -

Specification

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
IUPAC Name (5S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14?,15?,16?,18?,19?/m0/s1
Standard InChI Key RAJWOBJTTGJROA-PLFHKJOISA-N
Isomeric SMILES CC12CCC(=O)C[C@@H]1CCC3C2CCC4(C3CCC4=O)C
Canonical SMILES CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C

Introduction

Chemical Structure and Properties

5alpha-Androstan-3,17-dione is a steroid compound with the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.4244 g/mol . The compound features a characteristic steroid nucleus structure with a saturated four-ring system typical of androstane derivatives . Structurally, it is distinguished by ketone functional groups at both the C-3 and C-17 positions of the steroid skeleton, with the 5α configuration indicating the stereochemistry at position 5 .

Nomenclature and Identification

The compound is registered under several names and identifiers in chemical databases:

Identifier TypeValue
CAS Registry Number846-46-8
IUPAC Standard InChIKeyRAJWOBJTTGJROA-BQWQYDDZSA-N
Alternative Names5α-Androstane-3,17-dione; 5α-Androsta-3,17-dione; 5α-Androstanedione; 5α-Androstan-3,17-dione
PubChem CID3034809

Table 1: Identification parameters for 5alpha-Androstan-3,17-dione

The structural configuration of 5alpha-Androstan-3,17-dione is critical for its biological activity, particularly its interaction with various enzymes involved in steroid metabolism .

Biochemical Role and Metabolic Significance

5alpha-Androstan-3,17-dione occupies a crucial position in the steroid biosynthetic pathway, serving as both a metabolite and a precursor in androgen metabolism.

Steroidogenic Pathway Involvement

This compound is integrally involved in the steroid hormone synthesis pathway, particularly in the metabolism of androgens. It is metabolically related to more potent androgens such as testosterone and dihydrotestosterone (DHT) . The 5α-reduced structure of the compound makes it a significant intermediate in these conversion processes.

Enzymatic Interactions

5alpha-Androstan-3,17-dione interacts with several key enzymes involved in steroid metabolism:

  • Type 3 17β-hydroxysteroid dehydrogenase (17β-HSD) - This enzyme transforms 4-androstene-3,17-dione into testosterone, and 5alpha-Androstan-3,17-dione has been investigated as a potential inhibitor of this conversion .

  • Aldo-keto reductases - Enzymes like AKR1C3 catalyze the NADH and NADPH-dependent reduction of ketosteroids like 5alpha-Androstan-3,17-dione to hydroxysteroids, regulating the metabolism of androgens, estrogens, and progesterone .

The compound's ability to inhibit specific steroidogenic enzymes has made it a focus of research for potential therapeutic applications targeting hormonal disorders .

Synthesis Methodologies

The production of 5alpha-Androstan-3,17-dione can be achieved through various synthetic approaches, with different methods yielding varying levels of stereoselectivity and efficiency.

Traditional Synthetic Routes

Traditional synthesis of 5alpha-Androstan-3,17-dione typically involves the reduction of 4-androstene-3,17-dione, followed by appropriate oxidation steps to maintain the ketone functionalities at the C-3 and C-17 positions . The stereochemical control at the C-5 position is critical in ensuring the 5α configuration of the final product.

CompoundStructure TypeIC₅₀ ValueRelative Potency
3β-(N-heptanoyl-L-phenylalanine-L-leucine-aminomethyl)-3α-hydroxy-5α-androstan-17-onePeptide derivative227 nMTwice as potent as natural substrate

Table 2: Inhibitory activity of a selected 5α-androstan derivative against type 3 17β-HSD

This research demonstrates the potential of androstane derivatives as scaffolds for the development of enzyme inhibitors with specific biological activities.

Endocrinological Research

As a component of the androgen metabolic pathway, 5alpha-Androstan-3,17-dione serves as a valuable tool in endocrinological research, particularly in studies focusing on:

  • Androgen metabolism and regulation

  • Hormonal disorders related to androgen imbalance

  • Steroidogenic enzyme function and inhibition

These research applications contribute to our understanding of steroid hormone biochemistry and may lead to therapeutic interventions for conditions involving hormonal dysregulation .

Structural Relationships with Related Steroids

5alpha-Androstan-3,17-dione exists within a network of structurally related steroid compounds, occupying a specific position in the androgen metabolic pathway.

Comparative Structural Analysis

The following table compares 5alpha-Androstan-3,17-dione with structurally related steroid compounds:

CompoundStructural RelationshipDistinctive Features
4-Androstene-3,17-dionePrecursorContains a C4-C5 double bond
TestosteroneMetabolic product17β-hydroxy group instead of 17-ketone
DihydrotestosteroneRelated metabolite5α-reduced form with 17β-hydroxy group
5α-androstane-3α,17α-diolRelated derivativeHydroxyl groups at C-3 and C-17 positions

Table 3: Structural comparison of 5alpha-Androstan-3,17-dione with related steroids

Metabolic Pathway Position

In the steroid biosynthetic pathway, 5alpha-Androstan-3,17-dione serves as:

  • A metabolite of 4-androstene-3,17-dione via 5α-reductase activity

  • A potential precursor to 5α-reduced androgens with modifications at the C-3 and C-17 positions

  • An alternative substrate for various hydroxysteroid dehydrogenases

This positioning makes the compound a key intermediate in understanding androgen metabolism and its regulation.

Analytical Techniques for Identification and Quantification

The detection, identification, and quantification of 5alpha-Androstan-3,17-dione in research and clinical settings require specific analytical approaches.

Spectroscopic Methods

Various spectroscopic techniques are employed for the characterization of 5alpha-Androstan-3,17-dione:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information, particularly regarding stereochemistry

  • Mass Spectrometry - Enables identification and quantification in complex biological matrices

  • Infrared Spectroscopy - Useful for identifying functional groups, particularly the distinctive C=O stretching frequencies of the ketone groups at C-3 and C-17

Chromatographic Analysis

Chromatographic techniques commonly used for the analysis of 5alpha-Androstan-3,17-dione include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Thin-Layer Chromatography (TLC)

These methods enable the separation, identification, and quantification of the compound in research and clinical samples .

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